molecular formula C22H25NO4 B3008834 3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-57-8

3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B3008834
CAS No.: 879046-57-8
M. Wt: 367.445
InChI Key: WVJFFCXTYPYYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation for Cancer Treatment : Research on analogs of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one has shown promise in cancer treatment. A study by Penthala et al. (2010) synthesized novel analogs and evaluated their cytotoxicity against human tumor cell lines, indicating potential as leads for anticancer drug development.

Synthesis Methods

  • Microwave Assisted Synthesis : A study by Vuram et al. (2015) described a microwave-assisted, solvent-free method for synthesizing 3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones, offering advantages in simplicity and reaction time.

ACE Inhibitory and Antihypertensive Effects

  • ACE Inhibitors for Hypertension : A study by Kim et al. (1983) synthesized compounds related to 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one that acted as potent angiotensin-converting enzyme (ACE) inhibitors and antihypertensive agents.

Apoptosis Inducing Agents

  • Role in Apoptosis and Cancer Therapy : Research by Nagarsenkar et al. (2017) on Umbelliferone–oxindole hybrids, structurally similar to 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one, showed significant in vitro cytotoxic activity and apoptosis induction in cancer cell lines.

Cholinesterase Inhibitors and Antioxidants

  • Alzheimer's Disease Treatment : Indoline derivatives, including compounds similar to the subject compound, were studied by Yanovsky et al. (2012) for their potential as cholinesterase inhibitors and antioxidants in Alzheimer's disease treatment.

Synthesis of Spiro Heterocycles

  • Spiro Heterocyclic Systems : Abdel-ghany et al. (2000) discussed the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, highlighting diverse applications in chemical synthesis.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-7-4-9-18(13-15)27-12-6-11-23-20-16(2)8-5-10-19(20)22(26,21(23)25)14-17(3)24/h4-5,7-10,13,26H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFFCXTYPYYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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